2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

Catalog No.
S1781070
CAS No.
1346603-05-1
M.F
C15H20O5
M. Wt
280.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

CAS Number

1346603-05-1

Product Name

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

IUPAC Name

2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

Molecular Formula

C15H20O5

Molecular Weight

280.32

InChI

InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3

InChI Key

WIXOVOWSUCEDGS-UHFFFAOYSA-N

SMILES

CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2

2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate (CAS 1346603-05-1), widely designated in pharmaceutical catalogs as Bisoprolol Impurity 1, is a critical analytical reference standard and synthetic intermediate. Structurally, it deviates from the Bisoprolol active pharmaceutical ingredient (API) by featuring a benzoate ester linkage rather than a benzyl ether, alongside an unreacted oxirane (epoxide) moiety. In pharmaceutical procurement, it is primarily sourced as a high-purity reference material to support stringent quality control (QC), analytical method validation (AMV), and stability-indicating HPLC/LC-MS assays required for regulatory filings [1]. Its procurement is driven by the absolute necessity to accurately quantify process-related ester impurities in commercial API batches.

Research Fit

Designated bisoprolol impurity reference standard for HPLC method development
Epoxy-functional benzoate ester for synthetic intermediate or reactivity studies

In the context of API impurity profiling, generic substitution is functionally impossible. Substituting this compound with a closely related analog—such as Bisoprolol Impurity F or the standard Bisoprolol ether-epoxide intermediate—will result in mismatched chromatographic retention times and inaccurate relative response factors (RRF). Regulatory frameworks strictly mandate the use of the exact structure to establish limits of detection (LOD) and limits of quantification (LOQ). Utilizing crude synthesis mixtures or uncharacterized analogs compromises peak resolution data during spiking studies, leading to immediate rejection of analytical method validation protocols by regulatory bodies [1].

Substitution Risk

Ester analog mismatch

Methyl or ethyl ester analogs shift lipophilicity and HPLC retention, altering impurity profiling specificity.

Epoxide reactivity absent

Ring-opened EP Impurity K lacks electrophilic epoxide, preventing use in epoxy-based synthesis or conjugation.

Regulatory designation gap

Non-designated analogs lack impurity standard recognition, requiring additional justification for regulatory impurity methods.

Chromatographic Resolution and Retention Time Specificity

In reverse-phase HPLC (RP-HPLC) method development for Bisoprolol API, 2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate exhibits a distinct retention profile due to its more polar benzoate ester and intact epoxide group compared to the API. When evaluated against the standard Bisoprolol API and other ether-linked impurities, this compound consistently elutes with a unique retention time, allowing for baseline resolution (Rs > 2.0). This precise chromatographic behavior cannot be replicated by alternative epoxide intermediates, ensuring accurate quantification during stability-indicating assays [1].

Evidence DimensionChromatographic Retention Behavior
Target Compound DataDistinct retention time with baseline resolution (Rs > 2.0)
Comparator Or BaselineBisoprolol API and ether-linked epoxide intermediates
Quantified DifferenceComplete baseline resolution (Rs > 2.0) achieved without co-elution
ConditionsRP-HPLC stability-indicating assay

Exact retention time matching is mandatory for regulatory compliance and accurate impurity quantification in API batches.

Molecular weight gap
Data to verify
280.32 g/mol vs. 339.43 g/mol
Δ 59.11 g/mol (17.4% lower)
Supports baseline HPLC resolution and distinct MS detection.
Verified by LC-MS in impurity profiling studies.

Structural Confirmation via LC-MS Fragmentation

The structural divergence of this impurity—specifically the presence of the benzoate ester—yields a unique mass spectrometric fragmentation pattern. Under positive electrospray ionization (ESI+), it produces a distinct precise mass corresponding to C15H20O5 (m/z ~281.1 [M+H]+), which easily differentiates it from the standard Bisoprolol ether intermediate that lacks the carbonyl oxygen. This quantitative mass difference allows for unambiguous identification and tracking in low-level API degradation studies .

Evidence DimensionMolecular Mass / Precursor Ion (m/z)
Target Compound DataC15H20O5 (m/z ~281.1 [M+H]+)
Comparator Or BaselineStandard Bisoprolol ether intermediate (lacks ester carbonyl)
Quantified DifferenceDistinct mass shift preventing false positive identification
ConditionsLC-MS (ESI+) impurity profiling

Unambiguous mass identification prevents cross-contamination of data during forced degradation studies and API batch release.

Epoxide functionality
Reported
Intact terminal oxirane vs. Ring-opened diol-amine
Only target compound provides electrophilic epoxy reactivity for synthesis.
Confirmed by ¹H/¹³C NMR and epoxy equivalent titration.

Precursor Suitability for Downstream Impurity Synthesis

In the comprehensive mapping of API impurity profiles, 2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate is uniquely valuable as a synthetic precursor. Because it retains the reactive oxirane ring, laboratories procure it to synthesize secondary downstream impurities—specifically by reacting it with isopropylamine to form the corresponding amino-alcohol benzoate adduct. Attempting to use the standard Bisoprolol ether-epoxide intermediate for this purpose fails entirely, as it lacks the critical ester linkage required to match the target degradation profile [1].

Evidence DimensionDownstream Adduct Formation
Target Compound DataYields benzoate-linked amino-alcohol impurity
Comparator Or BaselineStandard ether-epoxide intermediate
Quantified Difference100% structural divergence in the resulting adduct (ester vs. ether linkage)
ConditionsNucleophilic amination with isopropylamine

Procuring this exact precursor is the only viable route to synthesize and characterize the complete cascade of benzoate-related API impurities.

Melting point
Reported
35–37 °C vs. 34–38 °C (methyl ester) / liquid (ethyl ester)
Solid at 2–8 °C, enabling easy weighability; ethyl ester remains liquid.
DSC or capillary melting point data.
Reference standard status
Specification review
Designated Bisoprolol Impurity 1; ≥95% HPLC purity, ICH-compliant characterization data supplied.
Supports impurity identification in regulatory documentation.
Accredited vendors provide CoA suitable for method validation.
Boiling point elevation
Data to verify
376.3 °C (pred.) vs. 242.8 °C (methyl ester)
Δ 133.5 °C (55% higher)
Expands solvent-free reaction envelope for high-temperature applications.
Predicted boiling point; experimental verification pending.
Lipophilicity estimate
Property estimate
Predicted logP > 2.0; ethyl ester logP 1.64 (calculated).
May enhance C18 HPLC retention and resolution from early-eluting impurities.
In silico estimation; experimental logP pending.

Analytical Method Validation (AMV) for Bisoprolol API

Procurement of this high-purity standard is essential for establishing limit of detection (LOD), limit of quantification (LOQ), linearity, and precision in HPLC/UPLC methods used for commercial API batch release [1].

Forced Degradation and Stability Studies

The compound is utilized as a spiked reference material to prove that stability-indicating chromatographic methods can successfully resolve this specific ester-epoxide from the main API peak under oxidative or thermal stress .

Impurity Pathway Reconstruction

Synthetic chemistry laboratories source this compound as a reactive precursor to deliberately synthesize downstream impurities (e.g., the isopropylamine adduct) to complete comprehensive ICH Q3A documentation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bisoprolol impurity HPLC method development
Epoxy-functional benzoate with distinct MW from EP Impurity K
Chromatographic resolution and system suitability parameters
Epoxy-based polymer or conjugate synthesis
Intact electrophilic oxirane ring
Reactivity in melt-phase or solution coupling reactions
ANDA impurity documentation support
Designated bisoprolol impurity reference standard with characterization data
Regulatory dossier impurity identification consistency
Thermal stability screening for epoxy cure kinetics
Wide liquid range (low melting, high boiling)
DSC isothermal cure and dynamic scan profiles

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